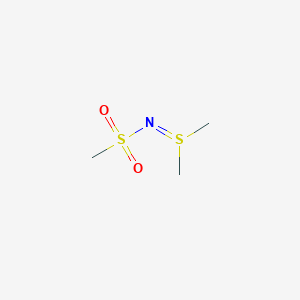
Mesyliminodimethylsulfur(IV)
Description
Properties
CAS No. |
13553-68-9 |
|---|---|
Molecular Formula |
C3H9NO2S2 |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
N-(dimethyl-λ4-sulfanylidene)methanesulfonamide |
InChI |
InChI=1S/C3H9NO2S2/c1-7(2)4-8(3,5)6/h1-3H3 |
InChI Key |
NEGLHXOHCWJJRJ-UHFFFAOYSA-N |
SMILES |
CS(=NS(=O)(=O)C)C |
Canonical SMILES |
CS(=NS(=O)(=O)C)C |
Other CAS No. |
13553-68-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Limitations in the Evidence
- Mismatched compounds: The sulfur(IV) compound in the evidence (Dimethyl[1,3-dimethoxy-1,3-dioxopropan-2-ylidene]sulfur(IV)) features a dioxopropan-2-ylidene ligand and methoxy groups, whereas "mesyliminodimethylsulfur(IV)" likely contains a mesyl (methanesulfonyl) group and imino functionality. These structural differences preclude meaningful comparison without additional data.
Recommended Approach for Future Research
To produce an authoritative comparison, the following steps would be necessary:
Step 1: Structural and Functional Analysis
- Mesyliminodimethylsulfur(IV): Confirm its IUPAC name, molecular formula (e.g., CH₃SO₂N(S(CH₃)₂)), and coordination geometry (tetrahedral, trigonal bipyramidal, etc.).
- Analog identification: Identify structurally similar sulfur(IV) compounds, such as:
- Dimethylsulfoxide (DMSO): [(CH₃)₂S=O].
- Sulfoximines: e.g., (CH₃)₂S(NH)O.
- Sulfur(IV) mesylates: e.g., CH₃SO₂-SR₂.
Step 2: Data Collection
- Physicochemical properties: Compare melting/boiling points, solubility, and stability.
- Spectroscopic signatures: Analyze NMR (¹H, ¹³C, ¹⁵N), IR, and X-ray crystallography data.
- Reactivity: Assess nucleophilic/electrophilic behavior, redox activity, and ligand exchange kinetics.
Step 3: Tabular Comparison
A hypothetical table based on typical sulfur(IV) compounds might include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


